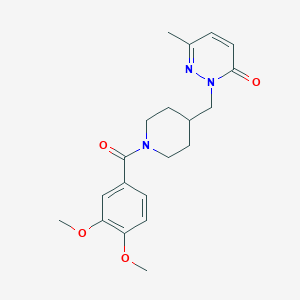
2-((1-(3,4-Dimethoxybenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1-(3,4-dimethoxybenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one is a useful research compound. Its molecular formula is C20H25N3O4 and its molecular weight is 371.437. The purity is usually 95%.
BenchChem offers high-quality 2-((1-(3,4-dimethoxybenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1-(3,4-dimethoxybenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anti-Fibrose-Aktivität
Der Pyrimidin-Bestandteil in dieser Verbindung wurde für seine antifibrotischen Eigenschaften genutzt. Forscher haben neue 2-(Pyridin-2-yl)-Pyrimidin-Derivate entwickelt und synthetisiert, um ihre Auswirkungen auf immortalisierte Ratten-Leberstern-Zellen (HSC-T6) zu untersuchen. Unter diesen Derivaten zeigten die Verbindungen Ethyl 6-(5-(p-Tolylcarbamoyl)pyrimidin-2-yl)nicotinat (12m) und Ethyl 6-(5-((3,4-Difluorphenyl)carbamoyl)pyrimidin-2-yl)nicotinat (12q) starke antifibrotische Aktivitäten, die die Wirksamkeit von Pirfenidon und Bipy55′DC übertrafen. Ihre IC50-Werte betrugen 45,69 μM bzw. 45,81 μM. Zusätzlich inhibierten diese Verbindungen effektiv die Kollagenexpression und den Hydroxyprolingehalt in vitro, was ihr Potenzial als neue antifibrotische Medikamente nahelegt .
Weitere potenzielle Anwendungen
Während die Anti-Fibrose-Aktivität hervorsticht, eröffnet der Pyrimidin-Kern dieser Verbindung zusätzliche Möglichkeiten für die Erforschung:
a. Antibakterielle Eigenschaften: Pyrimidin-Derivate wurden auf ihre antimikrobiellen Wirkungen untersucht. Weitere Studien könnten das spezifische antimikrobielle Spektrum und die Wirkmechanismen untersuchen, die mit dieser Verbindung verbunden sind .
b. Antivirale Aktivität: Angesichts der berichteten antiviralen Eigenschaften von Pyrimidin-basierten Verbindungen ist es erwähnenswert, zu untersuchen, ob dieses Molekül antivirale Wirkungen zeigt .
c. Antitumor-Potenzial: Pyrimidin-Derivate haben sich als vielversprechend für die Verwendung als Antitumormittel erwiesen. Forscher könnten die Auswirkungen dieser Verbindung auf Krebszelllinien und Tumormodelle untersuchen .
d. Andere biologische Aktivitäten: In Anbetracht der vielfältigen pharmakologischen Aktivitäten, die mit Pyrimidin-haltigen Verbindungen verbunden sind, lohnt es sich, ihre Auswirkungen auf andere biologische Ziele wie Enzyme, Rezeptoren oder Signalwege zu untersuchen .
Eigenschaften
IUPAC Name |
2-[[1-(3,4-dimethoxybenzoyl)piperidin-4-yl]methyl]-6-methylpyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4/c1-14-4-7-19(24)23(21-14)13-15-8-10-22(11-9-15)20(25)16-5-6-17(26-2)18(12-16)27-3/h4-7,12,15H,8-11,13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVMVEBWDSOVZJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














